molecular formula C14H11F3N2O3 B564363 5-Hydroxy Flunixin-d3 CAS No. 1185088-54-3

5-Hydroxy Flunixin-d3

Número de catálogo: B564363
Número CAS: 1185088-54-3
Peso molecular: 315.267
Clave InChI: JSXNJGKWSWRIGA-FIBGUPNXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Hydroxy Flunixin-d3 is a deuterium-labeled derivative of 5-Hydroxy Flunixin, which is a metabolite of Flunixin. Flunixin is a non-steroidal anti-inflammatory drug widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Flunixin-d3 involves the incorporation of deuterium atoms into the 5-Hydroxy Flunixin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve:

    Deuterated Reagents: Deuterium oxide (D2O) or deuterated chloroform (CDCl3) can be used.

    Catalysts: Palladium on carbon (Pd/C) is often employed to facilitate the hydrogen-deuterium exchange.

    Reaction Temperature: The reactions are usually carried out at elevated temperatures to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Synthesis: Using large quantities of deuterated reagents.

    Purification: Employing techniques such as crystallization and chromatography to obtain high-purity this compound.

    Quality Control: Ensuring the product meets stringent quality standards through rigorous testing.

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxy Flunixin-d3 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

5-Hydroxy Flunixin-d3 is extensively studied for its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion. The deuterated nature of this compound allows researchers to trace its metabolic pathways more effectively due to its distinct isotopic signature.

Case Study: Pharmacokinetics in Veal Calves

A study investigated the pharmacokinetics and tissue elimination of flunixin and its metabolites in veal calves. The results indicated that this compound was detected in liver tissue but not consistently across all subjects, highlighting its role in understanding drug metabolism in livestock .

Drug Residue Analysis

The compound is crucial for assessing drug residues in animal tissues, which is vital for food safety and regulatory compliance. The presence of this compound can indicate the metabolic fate of flunixin in animals.

Analytical Techniques

Various analytical methods have been developed to detect and quantify this compound in biological samples. These include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This method allows for sensitive detection of the compound in tissues such as liver, muscle, and kidney .
  • Enzyme-Linked Immunosorbent Assay (ELISA) : Used for screening flunixin concentrations in various tissues .

Veterinary Medicine Applications

In veterinary medicine, this compound serves as a marker for evaluating the efficacy and safety of flunixin treatment protocols in livestock. Understanding its pharmacodynamics helps veterinarians optimize dosing regimens to minimize residues while ensuring therapeutic effectiveness.

Case Study: Milk Residues in Dairy Cattle

Research on plasma pharmacokinetics and milk residues of flunixin and this compound revealed that monitoring these metabolites is essential for ensuring that milk products remain within safe consumption limits post-treatment .

Research on Anti-Inflammatory Properties

The anti-inflammatory properties of this compound are similar to those of flunixin, primarily through the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis. This characteristic makes it a valuable compound for studying inflammation mechanisms.

Comparative Studies with Other NSAIDs

This compound is often compared with other NSAIDs to evaluate differences in efficacy and safety profiles. Its stable isotope labeling allows researchers to conduct comparative studies that may reveal insights into drug interactions and metabolic pathways.

Compound NameStructure FeaturesUnique Aspects
FlunixinNon-steroidal anti-inflammatory drugParent compound; widely used in veterinary medicine
5-Hydroxy FlunixinHydroxylated metaboliteMajor metabolite; offers insights into metabolism
CarprofenSimilar NSAIDUsed in both human and veterinary medicine; different selectivity for cyclooxygenase enzymes
KetoprofenAnother NSAIDExhibits both analgesic and antipyretic properties
MeloxicamSelective COX-2 inhibitorOffers improved gastrointestinal safety profile

Future Research Directions

Future studies are likely to focus on:

  • The development of improved analytical methods for detecting this compound.
  • Investigating its potential applications beyond veterinary medicine.
  • Understanding the long-term effects of flunixin-based treatments on animal health and food safety.

Mecanismo De Acción

The mechanism of action of 5-Hydroxy Flunixin-d3 is similar to that of Flunixin. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .

Comparación Con Compuestos Similares

Similar Compounds

    5-Hydroxy Flunixin: The non-deuterated form of 5-Hydroxy Flunixin-d3.

    Flunixin: The parent compound from which 5-Hydroxy Flunixin is derived.

    Other Non-Steroidal Anti-Inflammatory Drugs: Such as ibuprofen and ketoprofen.

Uniqueness

This compound is unique due to its deuterium labeling, which provides several advantages:

    Enhanced Stability: Deuterium atoms form stronger bonds than hydrogen atoms, making the compound more stable.

    Improved Pharmacokinetics: Deuterium labeling can alter the metabolic profile, potentially leading to longer-lasting effects.

    Research Utility: The deuterium label allows for precise tracking in pharmacokinetic and metabolic studies.

Actividad Biológica

5-Hydroxy Flunixin-d3 is a deuterated analog of 5-Hydroxy Flunixin, which is the principal metabolite of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and implications in veterinary therapeutics.

  • Molecular Formula : C₁₄H₈D₃F₃N₂O₃
  • Molecular Weight : Approximately 315.26 g/mol
  • Structure : Contains three deuterium atoms replacing hydrogen atoms, enhancing stability and utility in research applications.

The chemical behavior of this compound is similar to its parent compound, Flunixin, primarily undergoing reactions typical of phenolic compounds. These reactions are essential for understanding its metabolic pathways and interactions within biological systems.

This compound exhibits anti-inflammatory and analgesic properties , which are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators in inflammation and pain response. The deuterated form allows for enhanced tracking in metabolic studies due to its distinct isotopic signature.

Pharmacokinetics

Understanding the pharmacokinetic parameters of this compound is vital for assessing its efficacy and safety in clinical settings. A study involving pregnant non-lactating does and lactating does administered with flunixin meglumine showed that both flunixin and its metabolite were detectable in plasma and milk .

Key Pharmacokinetic Findings

ParameterValue
Cmax (Plasma Concentration)Varies by administration route
Elimination Half-LifeApproximately 6 hours
Area Under Curve (AUC)Higher for flunixin compared to meloxicam treatments

The pharmacokinetics of this compound were characterized using various models, including physiologically based pharmacokinetic (PBPK) modeling, which helps predict withdrawal intervals after administration in cattle .

Case Studies

  • Study on Lactating Does : In a controlled study, lactating does received a single dose of flunixin meglumine. Plasma concentrations were monitored over time, revealing significant levels of both flunixin and 5-Hydroxy Flunixin. The study assessed injection site reactions and provided insights into the safety profile of the drug .
  • Residue Detection in Milk : A study aimed at developing a quantitative method for detecting flunixin and its metabolites in milk highlighted the importance of monitoring drug residues to ensure food safety. The presence of 5-Hydroxy Flunixin was confirmed as a marker for flunixin residues .

Interaction Studies

Research has focused on the binding affinity of this compound with various biological targets, which is crucial for evaluating NSAIDs' safety and effectiveness. Understanding these interactions can inform dosage adjustments and therapeutic strategies in veterinary medicine.

Propiedades

Número CAS

1185088-54-3

Fórmula molecular

C14H11F3N2O3

Peso molecular

315.267

Nombre IUPAC

5-hydroxy-2-[2-(trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H11F3N2O3/c1-7-10(14(15,16)17)3-2-4-11(7)19-12-9(13(21)22)5-8(20)6-18-12/h2-6,20H,1H3,(H,18,19)(H,21,22)/i1D3

Clave InChI

JSXNJGKWSWRIGA-FIBGUPNXSA-N

SMILES

CC1=C(C=CC=C1NC2=NC=C(C=C2C(=O)O)O)C(F)(F)F

Sinónimos

5-Hydroxy-2-[[2-methyl-d3-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic Acid

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.